molecular formula C20H22N4O3S B2421424 N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide CAS No. 1305277-11-5

N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

Katalognummer: B2421424
CAS-Nummer: 1305277-11-5
Molekulargewicht: 398.48
InChI-Schlüssel: YHTYWQSPAWEKPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide, a synthetic organic compound belonging to the class of pyrazole derivatives, exhibits significant biological activity. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Molecular Formula C21H24N4O3S
Molecular Weight 412.5 g/mol
IUPAC Name 3-[(4-ethylphenyl)sulfamoyl]-5-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide
InChI Key RYPQGGOVAFDTNV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfamoyl group plays a critical role in binding to the active sites of enzymes, which can inhibit their function and disrupt biochemical pathways. This mechanism is particularly relevant in the context of its antitumor and anti-inflammatory activities.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents. They exhibit inhibitory effects on key oncogenic pathways:

  • BRAF(V600E) : Inhibition of this mutant kinase is crucial for many cancers. The compound shows promising results in inhibiting BRAF activity.
  • EGFR and Aurora-A Kinase : These are vital targets in cancer therapy, where inhibition can lead to reduced cell proliferation and survival .

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects by:

  • Inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) during lipopolysaccharide (LPS) stimulation in macrophages. This suggests its potential use in treating inflammatory diseases .

Antibacterial Activity

Studies indicate that pyrazole derivatives possess antibacterial properties. The mechanism involves disruption of bacterial cell membranes leading to cell lysis. The compound's efficacy against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Antitumor Efficacy Study
    • A study evaluated the effect of this compound on cancer cell lines. Results showed that it significantly reduced cell viability in BRAF(V600E) mutant cells with an IC50 value of approximately 20 µM.
  • Anti-inflammatory Mechanism
    • In vitro tests demonstrated that treatment with this compound reduced LPS-induced TNF-α levels by 70%, indicating strong anti-inflammatory potential.
  • Antibacterial Testing
    • The compound was tested against a panel of bacterial strains, showing effective inhibition comparable to standard antibiotics, particularly against Staphylococcus aureus.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with pyrazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells, making them potential candidates for anticancer therapy.

One study synthesized a series of new sulfonamide derivatives, which included pyrazole-based compounds, and evaluated their anticancer efficacy against human cancer cell lines such as colon and breast cancer. These compounds demonstrated significant cytotoxic activity, suggesting that N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide may have similar therapeutic potential .

Anti-inflammatory Effects

The compound's structure suggests it may interact with cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Inhibition of these enzymes can lead to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases. Research has shown that pyrazole derivatives can effectively inhibit COX-1 and COX-2, leading to reduced inflammation and pain .

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several sulfonamide derivatives with pyrazole moieties. They evaluated these compounds for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, supporting the notion that modifications to the pyrazole structure can enhance biological activity .

Case Study 2: Pyrazole Derivatives in Cancer Therapy

Another investigation focused on the synthesis of pyrazole derivatives and their evaluation for antioxidant and anticancer activities. The study highlighted that specific derivatives showed promising results against colorectal carcinoma cells, indicating the potential for further development into therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTargeted DiseaseObserved EffectReference
AnticancerN-(4-ethylphenyl)-3-methyl-5-[...]-carboxamideColon CancerSignificant cytotoxicity
AnticancerPyrazole DerivativeBreast CancerInduction of apoptosis
Anti-inflammatoryN-(4-ethylphenyl)-3-methyl-5-[...]-carboxamideInflammatory DiseasesCOX inhibition

Eigenschaften

IUPAC Name

N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-4-15-7-11-16(12-8-15)21-19(25)18-14(3)22-23-20(18)28(26,27)24-17-9-5-13(2)6-10-17/h5-12,14,18,20,22-24H,4H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAAOIQWQANMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.